tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H16N4O4 and a molecular weight of 268.27 g/mol . It is characterized by the presence of a tert-butyl ester group, a nitro-substituted pyrazole ring, and an azetidine ring. This compound is typically a yellow to brown solid and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of tert-butyl 3-azetidinecarboxylate with 4-nitro-1H-pyrazole under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed:
Reduction of the nitro group: 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate.
Hydrolysis of the ester group: 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylic acid.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors .
Industry: In the chemical industry, it is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways . The nitro group can participate in redox reactions, while the azetidine ring can provide structural rigidity and specificity in binding interactions .
Comparison with Similar Compounds
- tert-Butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate .
- tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate .
Uniqueness: tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate is unique due to the combination of its nitro-substituted pyrazole ring and azetidine ring, which confer specific chemical reactivity and potential biological activity . The presence of the tert-butyl ester group also provides stability and ease of handling in synthetic applications .
Properties
IUPAC Name |
tert-butyl 3-(4-nitropyrazol-1-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(16)13-5-9(6-13)14-7-8(4-12-14)15(17)18/h4,7,9H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGPBTPTPJYTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401132307 | |
Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401132307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-79-5 | |
Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401132307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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